molecular formula C17H11Cl2N5S B11044205 3-(2,6-dichlorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,6-dichlorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11044205
M. Wt: 388.3 g/mol
InChI Key: IMGRQWDGYAOZKV-VOTSOKGWSA-N
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Description

3-(2,6-Dichlorobenzyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a triazole and thiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole and thiadiazole precursors, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to a larger scale. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorobenzyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

3-(2,6-Dichlorobenzyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichlorobenzyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: can be compared with other triazole and thiadiazole derivatives that have similar structural features.

    Other similar compounds: include those with variations in the benzyl or pyridyl groups, which may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of 3-(2,6-dichlorobenzyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H11Cl2N5S

Molecular Weight

388.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11Cl2N5S/c18-13-4-1-5-14(19)12(13)9-15-21-22-17-24(15)23-16(25-17)7-6-11-3-2-8-20-10-11/h1-8,10H,9H2/b7-6+

InChI Key

IMGRQWDGYAOZKV-VOTSOKGWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CC2=NN=C3N2N=C(S3)/C=C/C4=CN=CC=C4)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NN=C3N2N=C(S3)C=CC4=CN=CC=C4)Cl

Origin of Product

United States

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